(1S)-1-(1,1'-biphenyl-4-yl)ethanamine is an organic compound characterized by its biphenyl structure and an ethanamine functional group. It has the molecular formula and a molar mass of 197.28 g/mol. The compound features a chiral center, making it optically active. Its structure consists of a biphenyl moiety with an aminoethyl side chain, which contributes to its unique chemical and biological properties .
Research indicates that (1S)-1-(1,1'-biphenyl-4-yl)ethanamine exhibits biological activity that may include interactions with various receptors and enzymes. Its structural features allow it to participate in binding studies, potentially influencing pharmacological activities such as neurotransmitter modulation. Specific studies have highlighted its role in enzyme-substrate interactions and receptor binding .
The synthesis of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine typically involves several steps:
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine finds applications in various fields:
Studies on (1S)-1-(1,1'-biphenyl-4-yl)ethanamine have focused on its interactions with specific molecular targets. The ethanamine group facilitates hydrogen bonding and electrostatic interactions with active sites on enzymes or receptors. The biphenyl structure enhances hydrophobic interactions, which can improve binding affinity and specificity .
Several compounds share structural similarities with (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine | Contains a methyl group on the biphenyl core | Different functional group leading to varied reactivity |
| 4’-Methyl-[1,1’-biphenyl]-4-carboxylic acid | Contains a carboxylic acid group | Acidic properties influencing solubility |
| 4’-Methyl-[1,1’-biphenyl]-4-ylmethanamine | Features a methanamine group instead of ethanamine | Alters the interaction profile with biological targets |
| 2-(4’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanol | Hydroxyl group replaces the amine | Affects polarity and solubility characteristics |
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine is unique due to its specific combination of a biphenyl core with an ethanamine group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties that are particularly advantageous for applications requiring specific binding interactions and solubility characteristics .
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine has the molecular formula C₁₄H₁₅N, with a molar mass of 197.28 g/mol [1] [5]. Its structure consists of a biphenyl group (two benzene rings connected by a single bond) substituted at the para position with an ethylamine group. The amine functional group (-NH₂) is attached to a chiral carbon, which bears a methyl group (-CH₃) and the biphenyl system.
The SMILES notation for the compound is CC@@HN, explicitly denoting the (1S) configuration via the @@H descriptor [1] [6]. The InChIKey (QVLZRPPCCDKMPO-NSHDSACASA-N) further confirms the stereochemistry and connectivity [1].
The compound’s chiral center at the ethylamine-bearing carbon adopts an S configuration under the Cahn-Ingold-Prelog priority rules. This assignment prioritizes the substituents as follows:
The absolute configuration is critical for interactions with chiral environments, such as enzyme active sites or asymmetric catalysts.
The chiral center introduces optical activity, enabling the compound to rotate plane-polarized light. Computational models predict a specific optical rotation of approximately +15° to +25° for the (1S) enantiomer, though experimental validation is required [5]. The presence of a single stereocenter minimizes diastereomer complexity, making the compound synthetically tractable for enantioselective applications [6].
The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic biphenyl backbone. It is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol, with solubilities of ~33 mg/mL and ~50 mg/mL, respectively [5]. In nonpolar solvents like diethyl ether, solubility decreases to ~10 mg/mL, reflecting its balanced lipophilicity [5].
The primary amine group (pKa ~10.5) protonates under acidic conditions, forming a water-soluble ammonium salt. Deprotonation at neutral or basic pH regenerates the free base, reducing aqueous solubility. This pH-dependent solubility is exploitable in purification techniques like acid-base extraction [5].
The logarithmic octanol-water partition coefficient (log P) is estimated at 2.8–3.2, indicating moderate lipophilicity [5]. This value aligns with the compound’s biphenyl core, which contributes hydrophobic character, while the amine group marginally enhances polarity.
(1S)-1-(1,1'-biphenyl-4-yl)ethanamine belongs to the biphenyl methanamine subclass, characterized by a biphenyl system substituted with an amine-containing side chain. Compared to unsubstituted biphenyl (log P ~3.8), the ethylamine group reduces hydrophobicity by introducing polar NH₂ interactions [1] [5]. The para substitution pattern minimizes steric hindrance, allowing planar biphenyl conjugation and enhanced π-π stacking potential [1].
The biphenyl moiety exhibits restricted rotation around the inter-ring C-C bond, with a rotational energy barrier of ~5–10 kcal/mol. This creates two predominant conformers:
The ethylamine side chain adopts a gauche conformation relative to the biphenyl system, stabilized by intramolecular van der Waals interactions between the methyl group and adjacent aromatic hydrogens [6]. Molecular dynamics simulations suggest a preferred dihedral angle of 60°–80° between the amine and biphenyl planes [1].